molecular formula C21H19Cl2N3O2 B2625052 N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 1904137-73-0

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No.: B2625052
CAS No.: 1904137-73-0
M. Wt: 416.3
InChI Key: PBTDTFTWASBMBP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the quinolin-8-yloxy group: This step often involves nucleophilic substitution reactions where the quinoline derivative is reacted with a suitable leaving group on the piperidine ring.

    Introduction of the carboxamide group: This can be done through amidation reactions, where an amine group on the piperidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)piperidine-1-carboxamide: Lacks the quinolin-8-yloxy group.

    4-(quinolin-8-yloxy)piperidine-1-carboxamide: Lacks the dichlorophenyl group.

    N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine: Lacks the carboxamide group.

Uniqueness

N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2/c22-17-7-6-15(13-18(17)23)25-21(27)26-11-8-16(9-12-26)28-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDTFTWASBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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